
((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide is a chemical compound known for its unique structure and properties It is composed of a phosphine oxide core with two p-tolyl groups and a dicyclohexylamino methyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide typically involves the reaction of di-p-tolylphosphine with dicyclohexylamine and formaldehyde. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Starting Materials: Di-p-tolylphosphine, dicyclohexylamine, and formaldehyde.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using nitrogen or argon, at a controlled temperature.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over reaction conditions. The use of automated systems ensures consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can undergo further oxidation under specific conditions.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the dicyclohexylamino or p-tolyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphine oxides, while reduction can regenerate the parent phosphine.
Applications De Recherche Scientifique
((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of ((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal centers, influencing catalytic activity and reactivity. The dicyclohexylamino group may also play a role in modulating the compound’s properties and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-p-tolylphosphine oxide: Lacks the dicyclohexylamino group, making it less sterically hindered.
Triphenylphosphine oxide: Contains three phenyl groups instead of p-tolyl groups, affecting its electronic properties.
Bis(diphenylphosphino)methane oxide: Features two phosphine oxide groups, offering different coordination chemistry.
Uniqueness
((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide is unique due to the presence of the dicyclohexylamino group, which provides steric bulk and influences the compound’s reactivity and interactions. This makes it a valuable ligand in catalysis and a versatile tool in various chemical applications.
Propriétés
Formule moléculaire |
C27H38NOP |
|---|---|
Poids moléculaire |
423.6 g/mol |
Nom IUPAC |
N-[bis(4-methylphenyl)phosphorylmethyl]-N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C27H38NOP/c1-22-13-17-26(18-14-22)30(29,27-19-15-23(2)16-20-27)21-28(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h13-20,24-25H,3-12,21H2,1-2H3 |
Clé InChI |
VZVKZDSCAFHSPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)P(=O)(CN(C2CCCCC2)C3CCCCC3)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


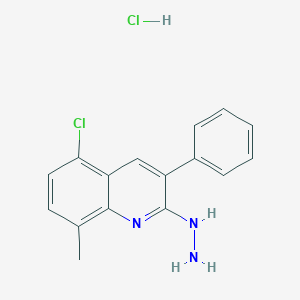
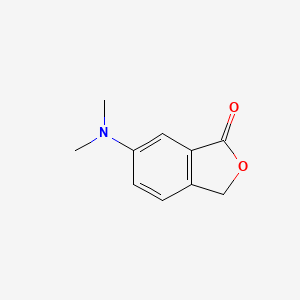



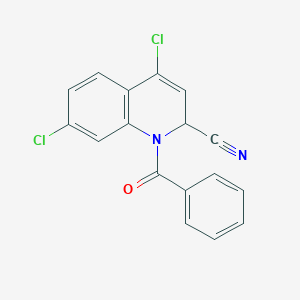
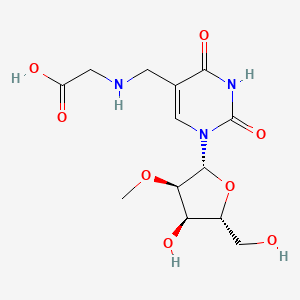


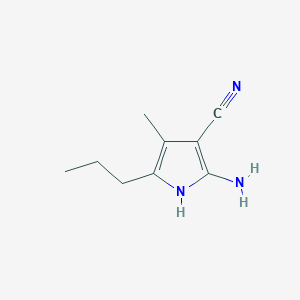

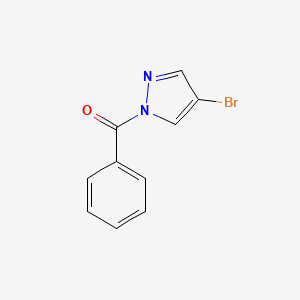
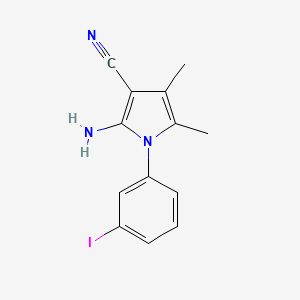
![2-(Bromomethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875167.png)
